molecular formula C22H17ClFN3O3S2 B2772148 N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252917-95-5

N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2772148
CAS No.: 1252917-95-5
M. Wt: 489.96
InChI Key: SGFCRZLKICAHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S2 and its molecular weight is 489.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Applications for Imaging

N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives, similar in structure to the compound , have been explored for their potential as radioligands. These compounds have been synthesized and evaluated for their ability to bind to peripheral benzodiazepine receptors (PBR), demonstrating significant potential in brain imaging and the study of neurological diseases through positron emission tomography (PET) techniques (Zhang et al., 2003).

Antitumor Activity

Research into similar compounds has uncovered their potential in treating cancer. Specifically, the study of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, structurally analogous to the compound , has shown promising anticancer activity. These compounds have demonstrated significant effects against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Anti-inflammatory Applications

Compounds with a similar structure have been investigated for their anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxothiazolidin-3-yl acetamide have shown significant anti-inflammatory activity, suggesting potential therapeutic applications in conditions characterized by inflammation (Sunder & Maleraju, 2013).

Molecular Docking Studies

Further research has explored the potential of related compounds in combating COVID-19. Quantum chemical insights, molecular docking studies, and spectroscopic analysis of similar molecules have indicated their binding efficacy against SARS-CoV-2 proteins. These findings suggest a promising direction for the development of novel antiviral drugs (Mary et al., 2020).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3S2/c1-30-18-7-4-14(23)10-17(18)25-19(28)12-32-22-26-16-8-9-31-20(16)21(29)27(22)11-13-2-5-15(24)6-3-13/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFCRZLKICAHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.